molecular formula C18H21N3O3S B7504071 N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide

N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide

Cat. No.: B7504071
M. Wt: 359.4 g/mol
InChI Key: LSLMXFGVFVJQPJ-UHFFFAOYSA-N
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Description

N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring attached to a carboxamide group and a phenyl ring substituted with an azepane sulfonyl group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine-2-carboxamide core: This can be achieved through the reaction of 2-chloropyridine with an amine to form the carboxamide group.

    Introduction of the phenyl ring: The phenyl ring can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the phenyl ring and the pyridine-2-carboxamide core.

    Sulfonylation: The azepane sulfonyl group can be introduced through a sulfonylation reaction using azepane and a sulfonyl chloride derivative.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles can replace substituents like halogens.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    N-[3-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide: This compound features a morpholine ring instead of an azepane ring, which can lead to different biological activities and properties.

    N-[3-(piperidin-1-ylsulfonyl)phenyl]pyridine-2-carboxamide: The presence of a piperidine ring can also result in different interactions with biological targets compared to the azepane ring.

Properties

IUPAC Name

N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(17-10-3-4-11-19-17)20-15-8-7-9-16(14-15)25(23,24)21-12-5-1-2-6-13-21/h3-4,7-11,14H,1-2,5-6,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLMXFGVFVJQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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